molecular formula C20H17F3N4O2S2 B2979047 3,5-dimethyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392297-16-4

3,5-dimethyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2979047
CAS RN: 392297-16-4
M. Wt: 466.5
InChI Key: IZCIHKOHWQMHNM-UHFFFAOYSA-N
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Description

The compound “3,5-dimethyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide” is a complex organic molecule. It contains several functional groups, including a benzamide, a thiadiazole, and a trifluoromethyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the steric and electronic effects they exert on each other .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups .

Scientific Research Applications

Antioxidant and Antibacterial Applications

Compounds with thiadiazole scaffolds, similar to the one mentioned, have been investigated for their antioxidant and antibacterial activities . A study on derivatives of 4,5-dihydro-1,3,4-oxadiazole-2-thiones demonstrated good antibacterial activity against Staphylococcus aureus, as well as potent antioxidant properties (Subbulakshmi N. Karanth et al., 2019). This suggests potential applications in developing antibacterial agents and antioxidants.

Larvicidal and Antimicrobial Activities

Another research area involves the synthesis of novel triazinone derivatives, which have shown significant larvicidal and antimicrobial activities . Novel derivatives were evaluated for their growth inhibition properties against certain bacterial and fungal pathogens, indicating potential use in pest control and antimicrobial applications (C. Kumara et al., 2015).

Anticancer Evaluation

Furthermore, compounds containing thiadiazole and benzamide groups have been synthesized and evaluated for their anticancer activity . Some synthesized compounds showed promising in vitro anticancer activity against various human cancer cell lines, suggesting their potential in cancer therapy research (S. Tiwari et al., 2017).

Carbonic Anhydrase Inhibition

Compounds related to the query structure have been assessed for their ability to inhibit carbonic anhydrases, important enzymes involved in various physiological processes. A study on acridine-acetazolamide conjugates showed inhibition of human carbonic anhydrase isoforms, highlighting their potential in designing inhibitors for therapeutic use (Ramazan Ulus et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. These could range from medicinal chemistry to materials science, depending on the properties of the compound .

properties

IUPAC Name

3,5-dimethyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4O2S2/c1-11-7-12(2)9-13(8-11)17(29)25-18-26-27-19(31-18)30-10-16(28)24-15-6-4-3-5-14(15)20(21,22)23/h3-9H,10H2,1-2H3,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCIHKOHWQMHNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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